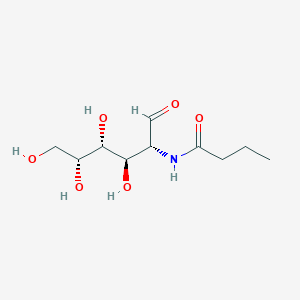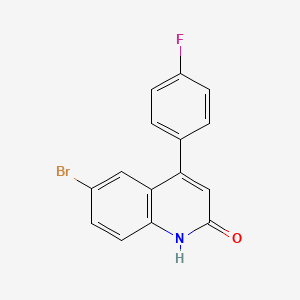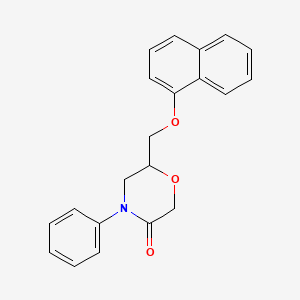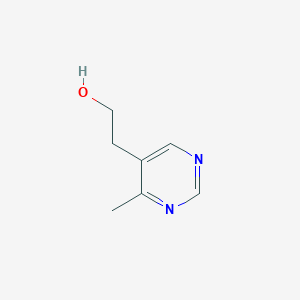
4-Chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C9H10ClN5. It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4th position, a pyrrolidinyl group at the 6th position, and a carbonitrile group at the 5th position of the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile typically involves the reaction of 4-chloro-6-(pyrrolidin-1-yl)pyrimidine with a suitable nitrile source under controlled conditions. One common method involves the use of cyanogen bromide (BrCN) as the nitrile source in the presence of a base such as triethylamine (Et3N). The reaction is carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The carbonitrile group can be reduced to an amine or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction Reactions: Reducing agents like LiAlH4 in anhydrous ether or hydrogen gas with palladium on carbon (Pd/C) as a catalyst are employed.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products such as 4-amino-6-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile or 4-alkoxy-6-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile can be formed.
Reduction Reactions: Products like 4-chloro-6-(pyrrolidin-1-yl)pyrimidine-5-amine or 4-chloro-6-(pyrrolidin-1-yl)pyrimidine-5-aldehyde are obtained.
Aplicaciones Científicas De Investigación
4-Chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting kinase enzymes and other proteins involved in cancer and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a tool compound in studying the biological pathways and molecular mechanisms of diseases.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as kinase enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6-(pyrrolidin-1-yl)pyrimidine: Lacks the carbonitrile group at the 5th position.
4-Chloro-6-(morpholin-4-yl)pyrimidine-5-carbonitrile: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
4-Chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile is unique due to the presence of both the pyrrolidinyl and carbonitrile groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile building block in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C9H9ClN4 |
|---|---|
Peso molecular |
208.65 g/mol |
Nombre IUPAC |
4-chloro-6-pyrrolidin-1-ylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C9H9ClN4/c10-8-7(5-11)9(13-6-12-8)14-3-1-2-4-14/h6H,1-4H2 |
Clave InChI |
JXHYTRAKHABRAF-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=C(C(=NC=N2)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


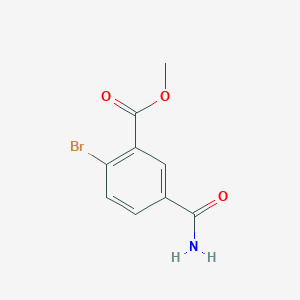
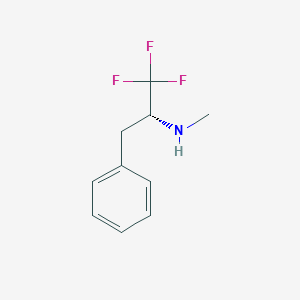



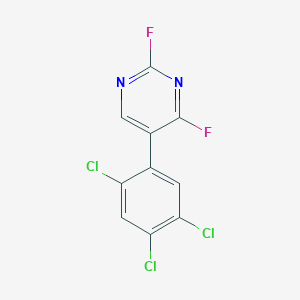
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-dipentylphenol](/img/structure/B13104513.png)
![Tetrahydro-1H-thiazolo[3,4-a]pyrazin-8(3H)-one](/img/structure/B13104518.png)
